molecular formula C17H13NO3 B13841303 Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate

Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate

Cat. No.: B13841303
M. Wt: 279.29 g/mol
InChI Key: DIEZRMLAVPXFDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-2-phenylquinoline-4-carboxylate typically involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures, pressures, and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction reactions may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 3-hydroxy-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C17H13NO3/c1-21-17(20)14-12-9-5-6-10-13(12)18-15(16(14)19)11-7-3-2-4-8-11/h2-10,19H,1H3

InChI Key

DIEZRMLAVPXFDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)O

Origin of Product

United States

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